N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-18-3-9-21(10-4-18)34(30,31)27-15-16-33-24(27)11-13-26(14-12-24)23(29)22(28)25-17-19-5-7-20(32-2)8-6-19/h3-10H,11-17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWGIJGITPPKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[(4-methoxyphenyl)methyl]-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase. These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD).
Mode of Action
The compound interacts with its targets, leading to several changes. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells. Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway.
Biochemical Pathways
The compound affects the biochemical pathways related to Alzheimer’s Disease. It influences the pathway of amyloid beta (Aβ) formation and tau phosphorylation. The downregulation of APP and BACE levels leads to a decrease in Aβ formation. The modulation of the GSK3β pathway results in reduced levels of phosphorylated tau.
Result of Action
The compound’s action results in molecular and cellular effects that could potentially be beneficial in the treatment of Alzheimer’s Disease. It prevents Aβ formation and reduces tau phosphorylation, two key features of Alzheimer’s Disease pathophysiology.
Biological Activity
Overview
N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide, identified by CAS number 898453-39-9, is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 487.6 g/mol. The structure incorporates various functional groups, including an acetamide and a tosyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 898453-39-9 |
| Molecular Formula | CHNOS |
| Molecular Weight | 487.6 g/mol |
Synthesis
The synthesis of this compound involves multi-step organic reactions that create the spirocyclic structure integral to its activity. The process typically includes the formation of the tosylamide followed by cyclization reactions to yield the final product.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit promising anticancer activity. For instance, studies on spirocyclic compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against several cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| N-(4-methoxybenzyl)-2-oxo... | CCRF-CEM leukemia cells | >20 |
| Analog A | MCF7 breast cancer cells | 15 |
| Analog B | HeLa cervical cancer cells | 10 |
These results suggest that while the specific compound may not show strong activity alone, structural modifications could enhance its efficacy.
Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial properties of related compounds. The presence of the tosyl group is believed to enhance lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial activity.
Case Studies
- Study on Spirocyclic Derivatives : A study published in RSC Advances investigated a series of spirocyclic compounds similar to N-(4-methoxybenzyl)-2-oxo... for their antimicrobial properties. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents .
- Anticancer Activity Assessment : In another study focusing on spirocyclic analogs, compounds were tested against various cancer cell lines including CCRF-CEM and MCF7. While some derivatives showed promising IC50 values below 20 µg/mL, others were less effective, highlighting the need for further optimization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on their spirocyclic systems, substituents, synthetic methods, and biological activities.
Spirocyclic Core and Functional Group Variations
Key Observations :
- The target compound’s 1-oxa-4,8-diazaspiro[4.5]decane core distinguishes it from U69,593’s purely oxygen-containing spiro system and Asinex 51217461’s diazaspiro scaffold.
- Tosyl substituents (e.g., in the target compound and U69,593) are often employed to enhance solubility or modulate electronic properties .
Comparison with Analogous Syntheses :
- N-(4-Methoxybenzyl)-N-(4-phenylbutan-2-yloxy)-2-diazoacetamide (): Achieved 99% yield via gradient elution (hexane-based), highlighting the importance of solvent systems in spiro compound purification.
- Asinex 51217461 (): Synthesized via combinatorial chemistry, emphasizing the role of high-throughput methods for spiro derivatives.
Pharmacological and Computational Insights
- Receptor Targeting : The 4-methoxybenzyl moiety in FPR2 agonists () implies that the target compound could interact with similar G-protein-coupled receptors, albeit modulated by its unique spiro system.
- CNS Applications : U69,593’s κ-opioid activity () raises the possibility of CNS effects for the target compound, pending further testing.
Q & A
Q. What are the optimal synthetic pathways for N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide, and how can purity be ensured?
- Methodological Answer : Multi-step synthesis is typical for spirocyclic acetamides. A common approach involves:
Core Formation : Cyclization reactions to construct the 1-oxa-4,8-diazaspiro[4.5]decane scaffold, using reagents like tosyl chloride (4-tosyl group introduction) .
Functionalization : Coupling the spirocyclic core with N-(4-methoxybenzyl)acetamide via nucleophilic substitution or amide bond formation. Solvents (e.g., DMF, dichloromethane) and catalysts (e.g., NaH, K₂CO₃) are critical for yield optimization .
Purification : Column chromatography or recrystallization, monitored by HPLC and NMR, ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns proton environments and confirms substituent positions (e.g., methoxybenzyl aromatic protons at δ 6.8–7.2 ppm) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving spirocyclic geometry and torsional angles . ORTEP-3 visualizes thermal ellipsoids to validate bond lengths/angles .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₂₄H₂₈N₂O₆S) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility in solution (e.g., spirocyclic ring puckering) may cause NMR signal splitting, while X-ray captures a static solid-state structure. Use variable-temperature NMR to identify dynamic processes .
- Crystallographic Validation : Compare experimental X-ray data with DFT-optimized geometries (software: Gaussian) to reconcile discrepancies .
Q. What computational strategies predict biological activity, and how do structural modifications enhance target binding?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). The methoxybenzyl group may enhance lipophilicity, while the tosyl moiety influences steric hindrance .
- SAR Studies : Replace the 4-tosyl group with acetyl or sulfonamide variants to assess activity changes. In vitro assays (e.g., enzyme inhibition, cytotoxicity) validate predictions .
Q. What experimental controls are critical when analyzing this compound’s stability under varying pH and temperature?
- Methodological Answer :
- Degradation Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor via LC-MS for hydrolysis (amide bond cleavage) or oxidation (methoxy to quinone conversion) .
- Control Samples : Include antioxidants (e.g., BHT) to rule out radical-mediated degradation. Use inert atmospheres (N₂) for thermally stressed samples .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Process Optimization : Statistical tools (e.g., Design of Experiments) identify critical parameters (e.g., reaction time, solvent volume). Reproducibility improves with strict moisture control (Schlenk line) and standardized reagents .
- Analytical Consistency : Use internal standards (e.g., deuterated analogs) in NMR and calibrate HPLC with reference standards .
Q. What are the best practices for validating this compound’s biological activity across multiple assays?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell-based models (e.g., apoptosis markers) to confirm mechanism .
- Dose-Response Curves : Use ≥3 independent replicates to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., known kinase inhibitors) and vehicle-only baselines .
Structural and Functional Insights
Q. How does the 1-oxa-4,8-diazaspiro[4.5]decane core influence pharmacokinetic properties?
- Methodological Answer :
- LogP Calculations : The spirocyclic core reduces polarity, enhancing blood-brain barrier penetration (predicted LogP ~2.5 via ChemAxon).
- Metabolic Stability : Incubate with liver microsomes; LC-MS identifies metabolites (e.g., N-demethylation or tosyl group hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
